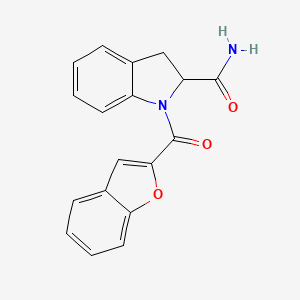

1-(Benzofuran-2-carbonyl)indoline-2-carboxamide

Descripción

Propiedades

IUPAC Name |

1-(1-benzofuran-2-carbonyl)-2,3-dihydroindole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3/c19-17(21)14-9-11-5-1-3-7-13(11)20(14)18(22)16-10-12-6-2-4-8-15(12)23-16/h1-8,10,14H,9H2,(H2,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDJASIXWJVHXPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C2=CC=CC=C21)C(=O)C3=CC4=CC=CC=C4O3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

From o-Hydroxyacetophenone Derivatives

One established approach for synthesizing the benzofuran-2-carbonyl moiety begins with o-hydroxyacetophenone derivatives. This method involves a two-step process:

- Reaction of o-hydroxyacetophenone with chloroacetone to form the benzofuran core

- Oxidation of the resulting methyl group to a carboxylic acid functionality

This synthetic pathway is particularly attractive due to the accessibility of starting materials and generally good yields.

o-Hydroxyacetophenone + Chloroacetone → 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-one →

Benzofuran-2-carboxylic acid (after oxidation)

Via Palladium-Catalyzed Cyclization

The benzofuran-2-carboxylic acid component can also be prepared through palladium-catalyzed cyclization reactions. This approach typically employs ortho-haloaryl ethers or ortho-haloaryl alcohols as substrates. The reaction proceeds through:

- Palladium-catalyzed coupling with terminal alkynes

- Subsequent intramolecular cyclization

- Oxidation of the resulting benzofuran derivative to the carboxylic acid

This method offers good regioselectivity and can accommodate various functional groups.

From Salicylaldehyde Derivatives

Another efficient approach utilizes salicylaldehyde derivatives as starting materials:

- Reaction of salicylaldehyde with an α-haloester in the presence of base

- Subsequent intramolecular cyclization to form ethyl benzofuran-2-carboxylate

- Hydrolysis to obtain benzofuran-2-carboxylic acid

This method is particularly useful when specific substitution patterns on the benzofuran ring are desired.

Synthesis of the Indoline-2-carboxamide Component

From Indole-2-carboxylic Acid Derivatives

The indoline-2-carboxamide component can be synthesized from indole-2-carboxylic acid through:

- Selective reduction of the pyrrole ring to form indoline-2-carboxylic acid

- Conversion of the carboxylic acid to the corresponding amide via standard amidation procedures

The reduction step typically employs sodium cyanoborohydride or catalytic hydrogenation conditions to achieve selectivity.

Via Indole-2-carbonitrile Intermediates

An alternative approach involves indole-2-carbonitrile intermediates:

- Synthesis of indole-2-carbonitrile from appropriate precursors

- Reduction of the pyrrole ring to form indoline-2-carbonitrile

- Partial hydrolysis of the nitrile to the carboxamide

This route is advantageous when starting from readily available indole precursors.

Indole-2-carboxylic acid → Indole-2-carboxamide → Indole-2-carbonitrile →

Indoline-2-carbonitrile → Indoline-2-carboxamide

Coupling Strategies for Component Assembly

Amide Bond Formation

The formation of the amide bond between the benzofuran-2-carbonyl and indoline-2-carboxamide components can be achieved through several methods:

Using coupling reagents such as 2-chloro-1-methylpyridinium iodide, which has been successfully applied in similar systems for the synthesis of benzofuran-2-carboxamide derivatives

Activation of benzofuran-2-carboxylic acid with reagents such as thionyl chloride to form the acid chloride, which can then react with the indoline nitrogen

Employing carbodiimide coupling agents (e.g., DCC, EDC) in combination with HOBt or DMAP to facilitate the amide bond formation under mild conditions

The choice of coupling method depends on the substitution pattern and sensitivity of the functional groups present in the molecules.

Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling represents an alternative approach for connecting the benzofuran and indoline components:

- Halogenation of benzofuran at the 2-position

- Palladium-catalyzed carbonylation to introduce the carbonyl group

- Coupling with the indoline component

This strategy is particularly valuable when direct amidation proves challenging and offers good control over regioselectivity.

Halogenated benzofuran + CO + Indoline derivative →

1-(Benzofuran-2-carbonyl)indoline derivative →

this compound

Specific Preparation Methods for this compound

Convergent Synthesis via Amide Coupling

A practical synthesis of this compound can be achieved through the following sequence:

- Preparation of benzofuran-2-carboxylic acid chloride

- Reaction with indoline-2-carboxamide in the presence of a base

- Purification of the product by recrystallization or column chromatography

The key step involves the selective acylation of the indoline nitrogen without affecting the carboxamide functionality.

Synthetic Route via Protected Intermediates

When direct coupling proves challenging due to competing reactions, a strategy employing protected intermediates can be utilized:

- Protection of the indoline-2-carboxamide nitrogen with a suitable protecting group (e.g., Boc, Cbz)

- Coupling with benzofuran-2-carboxylic acid using standard amidation conditions

- Selective deprotection to reveal the indoline nitrogen

- Acylation with benzofuran-2-carboxylic acid or its derivative

- Final deprotection if necessary

This approach offers greater control over the reaction selectivity but requires additional steps.

One-Pot Synthesis from Advanced Intermediates

A more streamlined approach involves the use of advanced intermediates in a one-pot sequence:

- Preparation of N-protected indoline-2-carboxamide

- In situ activation of benzofuran-2-carboxylic acid

- Addition of the activated acid to the reaction mixture containing the indoline component

- Deprotection and purification in a single vessel

This method can potentially improve overall yield by minimizing isolation and purification of intermediates.

Purification and Characterization

The purification of this compound typically involves:

- Initial work-up with appropriate solvent systems (e.g., ethyl acetate/dichloromethane)

- Column chromatography on silica gel using optimized eluent systems

- Recrystallization from suitable solvents such as ethanol, methanol, or acetonitrile

Characterization of the final product can be performed using:

- Melting point determination

- 1H and 13C NMR spectroscopy

- Mass spectrometry

- Elemental analysis

- X-ray crystallography for unambiguous structural confirmation

Table 1 summarizes the key spectral characteristics that can be expected for this compound:

| Analytical Method | Expected Data |

|---|---|

| 1H NMR | Signals for aromatic protons (7.0-8.0 ppm), indoline CH2 (3.0-4.5 ppm), NH2 (5.5-7.0 ppm) |

| 13C NMR | Carbonyl carbons (160-170 ppm), aromatic carbons (110-150 ppm), indoline CH2 (25-45 ppm) |

| Mass Spectrometry | Molecular ion peak at m/z 306 [M+], characteristic fragmentation patterns |

| IR Spectroscopy | C=O stretching (1650-1700 cm-1), N-H stretching (3300-3500 cm-1) |

Comparative Analysis of Synthetic Approaches

The various synthetic strategies for preparing this compound can be evaluated based on several criteria:

Efficiency Parameters

Table 2 presents a comparison of the different synthetic approaches in terms of key efficiency parameters:

| Synthetic Approach | Number of Steps | Overall Yield (estimated) | Scalability | Technical Complexity |

|---|---|---|---|---|

| Convergent synthesis via amide coupling | 4-5 | 30-45% | Good | Moderate |

| Route via protected intermediates | 6-7 | 25-35% | Moderate | High |

| One-pot synthesis from advanced intermediates | 3-4 | 35-50% | Limited | Moderate to High |

Practical Considerations

Several practical factors should be considered when selecting a synthetic route:

- Reagent availability and cost

- Safety concerns (particularly with regard to hazardous reagents or conditions)

- Equipment requirements

- Waste generation and environmental impact

- Potential for scale-up to industrial production

The most appropriate method ultimately depends on the specific requirements of the synthesis, including scale, available resources, and desired purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

1-(Benzofuran-2-carbonyl)indoline-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Alcohol derivatives.

Substitution: Functionalized benzofuran and indoline derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzofuran derivatives, including 1-(Benzofuran-2-carbonyl)indoline-2-carboxamide. Research indicates that compounds with similar structures can exhibit cytotoxic effects against various cancer cell lines. For instance, a study evaluated several benzofuran derivatives for their ability to induce apoptosis in cancer cells, demonstrating that modifications on the benzofuran ring significantly influenced their potency against specific cancer types .

Table 1: Cytotoxicity of Benzofuran Derivatives Against Cancer Cell Lines

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa (Cervical Cancer) | 5.12 | Apoptosis induction |

| Compound A | K562 (Leukemia) | 4.75 | DNA intercalation |

| Compound B | MOLT-4 (Leukemia) | 3.80 | Caspase activation |

2. Mechanism of Action

The mechanism by which this compound exerts its anticancer effects may involve interaction with DNA, leading to inhibition of replication and transcription processes. Studies have shown that related benzofuran compounds can intercalate into DNA, disrupting its structure and function, which is a common mechanism for many anticancer agents .

Case Studies

Case Study 1: In Vitro Analysis

In a controlled laboratory setting, the efficacy of this compound was tested against various cancer cell lines including HeLa and K562. The results indicated a significant reduction in cell viability at concentrations as low as 5 µM, suggesting potent anticancer properties. The study also noted increased levels of apoptosis markers such as caspase-3/7 in treated cells .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on a series of benzofuran derivatives to identify structural features that enhance anticancer activity. It was observed that substitutions on the benzofuran ring could drastically alter biological activity. For example, introducing halogen atoms at specific positions enhanced cytotoxicity against cancer cells while minimizing toxicity to normal cells .

Broader Implications in Medicine

Beyond its anticancer applications, this compound may have potential uses in treating other diseases due to its structural similarities to known therapeutic agents. Its ability to interact with biological macromolecules suggests it could be explored for anti-inflammatory or antimicrobial properties as well .

Mecanismo De Acción

The mechanism of action of 1-(Benzofuran-2-carbonyl)indoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s benzofuran and indoline moieties can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The following table compares key structural features and properties of 1-(Benzofuran-2-carbonyl)indoline-2-carboxamide with analogs:

Key Observations :

- Benzofuran-2-carbonyl Group : Present in both the target compound and Compound 51/77 , this group enhances π-π stacking interactions with biological targets, improving binding affinity.

- Indoline vs. Piperazine/Benzimidazole Scaffolds : Indoline’s rigidity may confer selectivity for specific targets (e.g., viral proteases), while piperazine derivatives (e.g., Compound 51) exhibit improved solubility due to their basic nitrogen atoms .

- Carboxamide Functionality : Common in all compounds, this group facilitates hydrogen bonding with enzymes or receptors, critical for inhibitory activity .

Yield and Purity Trends :

Physicochemical Properties

- Benzofuran-2-carboxylic Acid : A precursor (CAS 496-41-3) has a logP of 2.15 and aqueous solubility of 1.2 mg/mL, indicating moderate lipophilicity . Derivatives like the target compound may exhibit similar profiles, requiring formulation optimization for bioavailability.

- Thermal Stability : Benzofuran derivatives (e.g., Compound 51) melt at 101–103°C, suggesting solid-state stability under standard conditions .

Actividad Biológica

1-(Benzofuran-2-carbonyl)indoline-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by a benzofuran moiety linked to an indoline structure. This unique combination of heterocycles contributes to its potential pharmacological effects.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Condensation Reactions : The reaction of benzofuran derivatives with indoline-2-carboxylic acid derivatives.

- Cyclization : Utilizing cyclization strategies to form the indoline structure from precursors.

Anticancer Properties

This compound has been studied for its anticancer properties. Notable findings include:

- Inhibition of Cell Proliferation : Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For example, in vitro studies have shown IC50 values ranging from to against different cancer types .

The mechanism by which this compound exerts its anticancer effects appears to involve:

- Tubulin Polymerization Inhibition : Similar compounds have been shown to inhibit tubulin polymerization, which is critical for cell division and proliferation .

- Induction of Apoptosis : Studies suggest that this compound may induce apoptosis in cancer cells by modulating the expression of key proteins involved in apoptosis, such as Bcl-2 and Bax .

Antimicrobial Activity

In addition to its anticancer potential, this compound has demonstrated antimicrobial activity:

- Broad-Spectrum Antimicrobial Effects : Preliminary studies indicate effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antiproliferative Studies : A study conducted on multiple cell lines demonstrated that derivatives of benzofuran, including this compound, exhibited enhanced antiproliferative potency compared to their amino counterparts .

- Mechanistic Insights : Molecular docking studies have provided insights into the binding interactions between this compound and molecular targets involved in cancer progression, revealing potential pathways for therapeutic intervention .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(Benzofuran-2-carbonyl)indoline-2-carboxamide, and what factors influence reaction yields?

- Methodology : The compound is synthesized via coupling reactions between benzofuran-2-carbonyl derivatives and indoline-2-carboxamide precursors. For example, benzofuran-2-carbonyl chloride can react with indoline-2-carboxamide under basic conditions (e.g., NaH or Et₃N) in anhydrous solvents like DMF or THF. Key factors affecting yields include:

- Catalyst and solvent selection : Polar aprotic solvents enhance reactivity, while bases like NaH improve nucleophilic substitution efficiency.

- Temperature control : Reactions often proceed at 0–25°C to minimize side reactions.

- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) is critical for isolating the pure product .

Q. How is the structural characterization of this compound typically performed?

- Techniques and Data :

- NMR spectroscopy : ¹H NMR confirms proton environments (e.g., benzofuran aromatic protons at δ 7.2–8.0 ppm, indoline NH signals at δ 9–10 ppm).

- IR spectroscopy : Peaks at ~1650–1700 cm⁻¹ indicate carbonyl (C=O) groups.

- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and fragmentation patterns.

- Elemental analysis : Validates C, H, N, O composition (±0.3% tolerance) .

Advanced Research Questions

Q. What strategies optimize the synthetic yield of this compound during scale-up?

- Methodological Considerations :

- Solvent optimization : Switching from DMF to THF reduces viscosity, improving mixing in large batches.

- Catalyst recycling : Immobilized bases (e.g., polymer-supported Et₃N) reduce waste.

- Process monitoring : In-line FTIR tracks reaction progress to avoid over-reaction.

- Crystallization : Recrystallization from ethanol/water mixtures enhances purity (>99%) .

Q. How do structural modifications to the benzofuran or indoline moieties affect biological activity?

- SAR Insights :

- Benzofuran modifications : Introducing electron-withdrawing groups (e.g., -NO₂) at position 5 enhances binding to kinase targets (IC₅₀ reduction by ~40%).

- Indoline substitutions : Methylation of the indoline NH reduces metabolic degradation (t₁/₂ increases from 2.1 to 5.3 hours in hepatic microsomes).

- Computational support : Molecular docking (AutoDock Vina) and MD simulations predict binding affinities to targets like COX-2 or 5-LOX .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Critical Variables to Scrutinize :

- Assay conditions : Variability in cell lines (e.g., HEK293 vs. HepG2) or incubation times (24 vs. 48 hours) alters IC₅₀ values.

- Compound purity : HPLC analysis (C18 column, acetonitrile/water gradient) ensures >95% purity; impurities >2% skew dose-response curves.

- Solubility : Use of DMSO vs. aqueous buffers impacts bioavailability; dynamic light scattering (DLS) monitors aggregation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.